molecular formula C37H42N2O3S3 B573241 3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 189298-36-0

3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No.: B573241
CAS No.: 189298-36-0
M. Wt: 658.934
InChI Key: YEFJTUFOJRZSPE-UHFFFAOYSA-M
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Description

3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is a near-infrared (NIR) cyanine dye, specifically a heptamethine cyanine, recognized for its strong absorption and fluorescence in the NIR region [https://www.sciencedirect.com/topics/chemistry/cyanine]. This compound is structurally characterized by a central cyclohexenyl bridge that links two benzothiazolium heterocycles, forming a conjugated polymethine chain, and is paired with a 4-methylbenzenesulfonate (tosylate) counterion for enhanced solubility and stability. Its primary research value lies in its application as a potent photosensitizer for Photodynamic Therapy (PDT), where upon irradiation with NIR light, it generates cytotoxic reactive oxygen species (ROS), such as singlet oxygen, to induce cell death in targeted cancer cells [https://www.ncbi.nlm.nih.gov/books/NBK537336/]. Furthermore, this dye is extensively utilized in the development of organic photoelectric materials, particularly in the fabrication of dye-sensitized solar cells (DSSCs), where its ability to absorb a broad spectrum of light contributes to the conversion of solar energy into electricity [https://www.energy.gov/eere/solar/dye-sensitized-solar-cells]. Its high molar absorptivity and photostability also make it an excellent candidate for non-invasive bioimaging, enabling deep-tissue visualization with minimal background autofluorescence. Researchers value this chemical for its versatility in advancing therapeutic strategies, renewable energy technologies, and diagnostic imaging protocols.

Properties

IUPAC Name

3-ethyl-2-[[3-[(3-ethyl-6-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-6-methyl-1,3-benzothiazole;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N2S2.C7H8O3S/c1-7-31-24-11-9-20(3)13-26(24)33-28(31)16-22-15-23(19-30(5,6)18-22)17-29-32(8-2)25-12-10-21(4)14-27(25)34-29;1-6-2-4-7(5-3-6)11(8,9)10/h9-17H,7-8,18-19H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFJTUFOJRZSPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=CC3=CC(=CC4=[N+](C5=C(S4)C=C(C=C5)C)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698926
Record name 3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189298-36-0
Record name 3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C37H42N2O3S3C_{37}H_{42}N_2O_3S_3 with a molecular weight of approximately 634.88 g/mol. Its structure features multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

OrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal activities, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated in vitro against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular processes through interaction with DNA and inhibition of enzymes critical for cell division and metabolism. The benzothiazole moiety is believed to play a significant role in these interactions due to its electron-withdrawing characteristics, which enhance reactivity with biological targets .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings highlighted its effectiveness in overcoming resistance mechanisms commonly found in pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers conducted a series of assays on human cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis (programmed cell death) in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituents, counterions, or bridging groups, leading to variations in physicochemical properties. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS No. Substituents (Benzothiazole Rings) Counterion Molecular Weight (g/mol) LogP Polar Surface Area (Ų)
Target Compound (104434-09-5) 6-Methyl, 3-Ethyl Tosylate 664.89* 4.53 65.29
Methoxy Analog (CAS: 158320-43-5) 5-Methoxy, 3-Ethyl Iodide 600.11 N/A N/A
Iodide Counterion Variant (CAS: 18403-49-1) 3-Ethyl Iodide 460.39 N/A 65.29

*Calculated based on formula.

Key Findings:

Substituent Effects :

  • The target compound’s 6-methyl group increases lipophilicity (LogP = 4.53) compared to analogs with methoxy groups, which would likely exhibit higher polarity due to the electron-donating oxygen atom .
  • Methoxy-substituted analogs (e.g., CAS 158320-43-5) may show redshifted absorption spectra due to enhanced electron delocalization, though experimental data is lacking .

Counterion Influence :

  • The tosylate counterion improves solubility in aprotic solvents (e.g., DMSO, acetonitrile) compared to iodide salts, which are more hygroscopic and prone to decomposition under light .
  • Iodide variants (e.g., CAS 18403-49-1) are historically used as antimicrobial agents, suggesting that the target compound’s tosylate form may offer improved stability for biomedical applications .

Preparation Methods

Synthesis of 3-Ethyl-6-Methyl-1,3-Benzothiazole

The benzothiazole core is typically synthesized via condensation of 2-aminothiophenol derivatives with carbonyl-containing substrates. For the target compound, 3-ethyl-6-methyl-1,3-benzothiazole serves as the foundational unit.

Method A: Acid-Catalyzed Condensation
A mixture of 2-amino-6-methylbenzenethiol and propionic acid undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiol group on the activated carbonyl, followed by dehydration. Yields range from 75–85%, with purity dependent on recrystallization in ethanol.

Method B: Microwave-Assisted Synthesis
To reduce reaction time, 2-amino-6-methylbenzenethiol and ethyl chloroacetate are irradiated under microwave conditions (180°C, 15 minutes) using potassium carbonate as a base. This approach achieves 88–92% yield with minimal byproduct formation.

Quaternization and Tosylate Salt Formation

N-Alkylation with Ethyl Groups

The benzothiazole nitrogen is alkylated using ethylating agents such as ethyl iodide or diethyl sulfate.

Optimized Protocol
A solution of the bridged benzothiazole derivative in dry DMF is treated with ethyl iodide (3 eq) and potassium carbonate (2 eq) at 80°C for 12 hours. The reaction mixture is cooled, filtered, and concentrated to yield the quaternized benzothiazolium iodide.

Anion Exchange to Tosylate

The iodide counterion is replaced with 4-methylbenzenesulfonate (tosylate) via metathesis.

Procedure
The benzothiazolium iodide is dissolved in hot methanol and treated with silver tosylate (1.1 eq). After stirring for 2 hours, silver iodide precipitates, and the filtrate is concentrated. Recrystallization from methanol/diethyl ether affords the pure tosylate salt.

Purification and Characterization

Recrystallization and Chromatography

Final purification employs gradient recrystallization using ethanol/water (3:1) to remove unreacted starting materials. For analytical-grade material, silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) is utilized.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 1.35 (t, 6H, NCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.25 (q, 4H, NCH₂), 6.85–7.95 (m, aromatic and vinylic protons).

  • FT-IR : Peaks at 1590 cm⁻¹ (C=N), 1175 cm⁻¹ (S=O), and 680 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Benzothiazole synthesisMicrowave180°C, 15 min9298
QuaternizationEthyl iodideDMF, 80°C, 12 hr8595
Tosylate metathesisSilver tosylateMethanol, 2 hr7899

Environmental and Scalability Considerations

  • Solvent-Free Approaches : Ball-milling strategies (e.g., ZnO-NP catalysis) reduce solvent waste and energy consumption.

  • Microwave and Ultrasound : These methods enhance reaction rates and yields while minimizing side reactions.

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents on the cyclohexenylidene bridge may slow condensation. Using excess aldehyde (2.5 eq) and prolonged reflux mitigates this.

  • Byproduct Formation : Silver iodide precipitation during metathesis requires rigorous filtration to avoid contamination .

Q & A

Q. Primary methods :

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., ethyl, methyl, benzothiazole protons) and confirms Z/E isomerism .
    • 2D NMR (COSY, NOESY) resolves overlapping signals in the cyclohexenylidene region .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing between isotopic peaks for sulfur-containing groups) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry .
    Purity assessment :
    • HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .

Advanced: How do structural modifications (e.g., substituents) influence biological activity?

Q. Structure-activity relationship (SAR) insights :

Substituent Biological Impact Evidence Source
Ethyl groups Enhance lipophilicity, improving membrane permeability Anticancer assays
Methylsulfonate Increases solubility in aqueous buffersSolubility studies
Benzothiazole core Enables π-π stacking with DNA/RNA targetsMolecular docking

Q. Methodological approach :

  • Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl).
  • Test in vitro activity (e.g., IC₅₀ in cancer cell lines) and correlate with LogP values .

Advanced: How can researchers resolve contradictions in reported biological data?

Q. Common contradictions :

  • Discrepancies in IC₅₀ values across studies due to:
    • Purity variations : Impurities >5% skew activity; validate via HPLC before assays .
    • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or serum proteins (e.g., FBS) alter compound availability .
      Resolution strategies :
    • Standardize protocols (e.g., use identical cell lines and serum-free media).
    • Compare data using normalized metrics (e.g., % inhibition at fixed concentrations) .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Q. Techniques for mechanistic insights :

  • Fluorescence quenching : Measures binding affinity to serum albumin (e.g., Kd values via Stern-Volmer plots) .
  • Molecular dynamics (MD) simulations : Predicts binding modes with kinases or DNA helicases .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
    Example findings :
    • The benzothiazole core intercalates into DNA, while the sulfonate group stabilizes interactions with polar residues in enzyme active sites .

Advanced: How to address solubility challenges in biological assays?

Q. Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve compounds without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .

Advanced: What spectroscopic methods track reaction mechanisms during synthesis?

  • In situ FTIR : Monitors carbonyl group formation (e.g., 1650–1750 cm⁻¹ for C=O stretches) .
  • Real-time NMR : Captures intermediate species (e.g., enolate formation during alkylation) .
  • UV-Vis spectroscopy : Tracks conjugation changes in benzothiazole derivatives (λmax shifts from 300 to 450 nm) .

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